ADT-OH, also known as ADT-OH, is an organosulfur compound belonging to the dithiolethione class. [, , , ] These compounds are characterized by a 1,2-dithiole-3-thione ring system. ADT-OH is particularly recognized as a hydrogen sulfide (H2S) donor, a molecule that releases H2S under specific physiological conditions. [, , , , , , , , ] This H2S-releasing property is central to its numerous biological activities and forms the basis for its extensive study in various therapeutic areas.
Related Compounds
AP39
Compound Description: AP39 is a mitochondria-targeted hydrogen sulfide (H2S) donor. It consists of a triphenylphosphonium cation conjugated to ADT-OH via an aliphatic linker. [] This design enables AP39 to selectively deliver H2S to mitochondria. Studies have demonstrated AP39's vasorelaxant effects, particularly on mouse mesenteric artery rings, attributed to its H2S-releasing capabilities. [] AP39 also shows promise in addressing cardiovascular conditions like diabetes and hypertension. []
Relevance: AP39 is structurally related to ADT-OH, incorporating ADT-OH as its H2S-releasing moiety. This connection highlights the use of ADT-OH as a building block for designing targeted H2S donors, leveraging its therapeutic potential. []
AP123
Compound Description: AP123 is another mitochondria-targeted H2S-releasing compound, structurally similar to AP39. [] Although its specific structural details are not provided in the context, its categorization alongside AP39 suggests it also utilizes a mitochondria-targeting moiety linked to an H2S-releasing group, potentially ADT-OH. Like AP39, AP123 exhibits vasorelaxant properties in pre-contracted porcine isolated irides, further supporting the therapeutic potential of targeted H2S delivery in ocular applications. []
Relevance: While the precise relationship to ADT-OH isn't explicitly stated, the shared classification as a mitochondria-targeted H2S donor alongside AP39 suggests AP123 might be structurally related to ADT-OH. This connection further emphasizes the interest in leveraging ADT-OH for developing targeted H2S delivery systems. []
Relevance: Although its precise connection to ADT-OH is not explicitly stated, the grouping of RT-01 with AP39, a known ADT-OH derivative, implies potential structural relatedness and a shared mechanism of H2S release. This connection further strengthens the notion that ADT-OH serves as a basis for developing targeted H2S donors for various therapeutic applications. []
GYY4137
Compound Description: GYY4137, also known as morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate, is a slow-releasing H2S donor. [, , ] This compound has been investigated for its anti-inflammatory effects, particularly in suppressing neuroinflammation by activating AMP-activated protein kinase (AMPK). [] Studies comparing its antitumor activity against hepatocellular carcinoma (HCC) with other H2S donors, including ADT-OH, showed that GYY4137 was less effective than ADT-OH. []
Relevance: Although structurally distinct from ADT-OH, GYY4137 shares the characteristic of being an H2S donor. The comparison of their antitumor activities highlights the diversity in biological effects among different H2S-releasing compounds and suggests that the specific structural features of each donor influence its efficacy and potential applications. []
Danshensu (DSS)
Compound Description: Danshensu (DSS), also known as β-(3,4-dihydroxyphenyl) lactic acid, is a natural antioxidant found in Salvia miltiorrhiza. [] While not an H2S donor itself, DSS has been used to synthesize SDSS, a novel H2S-releasing derivative. [] This modification enhances the antioxidant properties of DSS by incorporating the H2S-releasing moiety. []
SDSS
Compound Description: SDSS is a novel H2S-releasing compound derived from Danshensu (DSS). [] While its specific structure remains undisclosed in this context, studies have shown its ability to protect MC3T3-E1 osteoblasts from H2O2-induced apoptosis by reducing oxidative stress. [] SDSS achieves this by suppressing MAPKs and activating the phosphatidylinositol 3-kinase/Akt pathway. [] Importantly, SDSS releases ADT-OH in vivo, indicating the incorporation of ADT-OH or a closely related structure within its design. []
Relevance: SDSS, designed as an H2S-releasing derivative of DSS, demonstrates the feasibility of linking established drugs with H2S-releasing components, likely incorporating ADT-OH or a structurally similar moiety. [] This approach allows for the combination of known drug activities with the therapeutic benefits of H2S, highlighting a promising avenue for drug development using compounds like ADT-OH. []
Sodium hydrosulfide (NaHS)
Compound Description: Sodium hydrosulfide (NaHS) is a fast-releasing H2S donor commonly used in research. [, , ] Although simpler in structure compared to ADT-OH, NaHS allows for rapid elevation of H2S levels in biological systems. [, , ] This property makes it valuable for studying the immediate effects of H2S but might not be ideal for long-term therapeutic applications requiring sustained H2S release. [, , ]
Relevance: While structurally dissimilar to ADT-OH, NaHS serves as a point of comparison in research due to its well-established nature as an H2S donor. The distinct release kinetics and biological effects observed between NaHS and ADT-OH highlight the importance of H2S release profiles in determining therapeutic outcomes. [, , ]
4-Hydroxy-thiobenzamide (TBZ)
Compound Description: 4-Hydroxy-thiobenzamide (TBZ) is an H2S-releasing moiety investigated for its therapeutic potential, particularly in dermatological applications. [] Similar to ADT-OH, TBZ can be incorporated into more complex structures to impart H2S-releasing properties. [] For instance, Dex-TBZ, a derivative of dexamethasone containing TBZ, exhibits anti-inflammatory effects in a murine model of atopic dermatitis, highlighting the therapeutic potential of H2S-releasing drug conjugates. []
Relevance: While structurally distinct from ADT-OH, TBZ shares the characteristic of being an H2S donor. The development of Dex-TBZ, an H2S-releasing derivative of dexamethasone, mirrors the approach used with ADT-OH to create hybrid drugs with combined therapeutic benefits. This parallelism underscores the versatility of H2S-releasing moieties in drug design. []
Dex-TBZ
Compound Description: Dex-TBZ is a derivative of the corticosteroid dexamethasone conjugated to the H2S-releasing moiety 4-hydroxy-thiobenzamide (TBZ). [] This hybrid compound combines the anti-inflammatory effects of dexamethasone with the therapeutic benefits of H2S. Studies in a murine model of atopic dermatitis demonstrate that Dex-TBZ effectively reduces inflammation while also increasing endogenous H2S production and glutathione peroxidase (GPx) activity. [] Notably, Dex-TBZ achieves these effects without causing hyperglycemia or reducing glucocorticoid receptor (GR) activity, side effects commonly associated with dexamethasone. []
Relevance: Although Dex-TBZ does not directly incorporate ADT-OH, its design strategy parallels that of other H2S-releasing drug conjugates featuring ADT-OH, such as those utilizing aspirin, naproxen, or diclofenac. This similarity highlights a broader trend in medicinal chemistry where established drugs are combined with H2S-releasing moieties to enhance their therapeutic profiles and potentially mitigate side effects. [] The success of Dex-TBZ further supports the viability of this approach and suggests that similar strategies incorporating ADT-OH could yield promising therapeutic agents.
Dex-ADT
Compound Description: Dex-ADT is a hybrid compound consisting of dexamethasone linked to the H2S-releasing moiety ADT-OH. [] Similar to Dex-TBZ, it aims to combine the anti-inflammatory properties of dexamethasone with the therapeutic effects of H2S. In a murine model of atopic dermatitis, Dex-ADT demonstrated comparable efficacy to dexamethasone in reducing dermatitis scores, scratching behavior, edema, eosinophilia, and splenomegaly. []
Relevance: Dex-ADT directly employs ADT-OH as its H2S-releasing component, demonstrating the successful integration of ADT-OH into a clinically relevant drug molecule. This example underscores the potential of ADT-OH in developing hybrid drugs with enhanced therapeutic benefits. []
Compound Description: P-A is a novel H2S donor synthesized by conjugating proglumide with ADT-OH. [] P-A exhibits protective effects against oxidative low-density lipoprotein (ox-LDL)-induced injury in human umbilical vein endothelial cells (HUVECs) by modulating the NF-κB and JAK/STAT pathways. [] This protective effect involves downregulating pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the expression of the antioxidant enzyme superoxide dismutase (SOD). []
Relevance: P-A is a clear example of a hybrid compound utilizing ADT-OH as its H2S-releasing component. Its development and successful demonstration of protective effects in a cellular model of oxidative injury underscore the potential of ADT-OH in designing novel therapeutics targeting oxidative stress and inflammation. []
β-elemene-H2S gas donor hybrid (L13-2h)
Compound Description: L13-2h is a hybrid compound designed by combining β-elemene with ADT-OH as the H2S-releasing moiety. [] This compound showed significant vasodilatory activity, exceeding 50% at a concentration of 20 μM, superior to the parent compound β-elemene (L13). [] L13-2h also exhibited promising antioxidant activity by protecting human umbilical vein endothelial cells (HUVECs) from H2O2-induced oxidative damage. []
Relevance: L13-2h exemplifies the successful hybridization of ADT-OH with another pharmacologically active molecule to create a compound with enhanced vasodilatory and antioxidant properties. [] This approach highlights the potential of utilizing ADT-OH to improve existing drugs or develop new therapeutic agents for cardiovascular diseases and other conditions where oxidative stress plays a crucial role. []
Hyaluronic acid-ADT (HA-ADT)
Compound Description: HA-ADT is a conjugate of hyaluronic acid (HA) and ADT-OH, designed to combine the drug delivery capabilities of HA with the therapeutic potential of H2S. [] Studies demonstrated that HA-ADT effectively inhibited the proliferation, migration, invasion, and cell cycle progression of human hepatocellular carcinoma (HCC) cells. [] Furthermore, HA-ADT promoted apoptosis and inhibited autophagy in HCC cells through modulation of specific signaling pathways. [] Notably, HA-ADT exhibited superior antitumor activity compared to other H2S donors like NaHS and GYY4137 in an HCC xenograft tumor model. []
Relevance: HA-ADT showcases the successful utilization of ADT-OH in a macromolecular drug delivery system. This example highlights the versatility of ADT-OH in designing targeted and controlled-release therapeutic strategies for various diseases, including cancer. []
Source and Classification
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione belongs to the class of dithiolethiones, which are sulfur-containing heterocycles. This compound is particularly noted for its role as a hydrogen sulfide donor, which is important in various biological signaling processes. It has been studied for its chemopreventive properties and potential applications in cancer therapy. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug design and development.
Synthesis Analysis
The synthesis of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione can be achieved through several methods:
Sulfuration of 3-Oxoesters: This is the most common method where 3-oxoesters react with Lawesson’s reagent and elemental sulfur under reflux conditions. This method yields high quantities of the desired dithiolethione.
Alternative Methods: Other methods include the use of iso-propenyl derivatives or α-enolic dithioesters. For instance, dehydrogenation and sulfuration using phosphorus pentasulfide can also be employed but often require harsher conditions.
Prodrug Micelles: Recent studies have explored the encapsulation of this compound in amphiphilic block copolymer micelles to enhance its solubility and controlled release for therapeutic applications.
These synthetic routes emphasize the versatility of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione features a dithiole ring system with a hydroxyl group attached to a phenyl ring at the 5-position. Key structural characteristics include:
Dithiole Ring: A five-membered ring containing two sulfur atoms.
Hydroxyl Group: The presence of this functional group enhances the compound's solubility and reactivity.
Phenyl Substitution: The para-hydroxy substitution on the phenyl ring plays a crucial role in the compound's biological activity and interaction with cellular targets.
The molecular formula is C10H8S2O, with the following relevant data:
Molecular weight: 208.30 g/mol
Melting point: Not extensively documented but generally stable under standard laboratory conditions.
Chemical Reactions Analysis
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione participates in various chemical reactions:
Hydrolysis: The compound can undergo hydrolysis to release hydrogen sulfide, which has implications for its use as a therapeutic agent.
Redox Reactions: It can act as an antioxidant by donating electrons to reactive oxygen species, thus protecting cells from oxidative stress.
Formation of Prodrugs: The compound can be modified to form prodrugs that release the active species under specific physiological conditions, enhancing its therapeutic efficacy.
These reactions highlight its potential utility in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action for 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione primarily involves:
Hydrogen Sulfide Release: As an endogenous donor of hydrogen sulfide, it modulates various signaling pathways associated with cell survival and apoptosis.
Antioxidant Activity: The compound exerts protective effects against oxidative damage by scavenging free radicals and modulating redox-sensitive pathways.
Induction of Cytoprotective Enzymes: It activates phase II detoxifying enzymes through the Nrf2 pathway, contributing to its chemopreventive properties against carcinogenesis.
These mechanisms underscore its potential as a therapeutic agent in cancer prevention and treatment.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione include:
Solubility: Moderately soluble in organic solvents; solubility in water is limited due to its hydrophobic nature.
Stability: Generally stable under ambient conditions but sensitive to extreme pH levels.
Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sulfur atoms.
These properties are crucial for understanding its behavior in biological systems and during synthesis.
Applications
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione has several notable applications:
Cancer Chemoprevention: Its ability to induce cytoprotective enzymes makes it a candidate for cancer prevention strategies.
Drug Development: As a hydrogen sulfide donor, it has potential applications in developing new therapeutic agents targeting various diseases linked to oxidative stress and inflammation.
Nanomedicine: Its incorporation into polymeric micelles for controlled drug delivery systems presents innovative approaches to enhance bioavailability and reduce toxicity in cancer therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Alloferon 3 is a natural peptide. It mediates signalling by NF-?B pathway to boost recognition of viral and tumor antigens. It is known to induce the production of endogenic interferons that promote a cascade of defense responses and also enhance CD25 receptor expression. Cytotoxic lymphocytes are stimulated by alloferons upon recognition of nonself or aberrant cells that are subsequently lysed.
D-threonine is an optically active form of threonine having D-configuration. It has a role as a Saccharomyces cerevisiae metabolite. It is a threonine and a D-alpha-amino acid. It is a conjugate base of a D-threoninium. It is a conjugate acid of a D-threoninate. It is an enantiomer of a L-threonine. It is a tautomer of a D-threonine zwitterion. D-Threonine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). D-threonine is a natural product found in Saccharomyces cerevisiae with data available.
Prostaglandin F2α alcohol methyl ether (PGF2α-OMe) is an analog of PGF2α in which the C-1 carboxyl group has been replaced an O-methyl ether. The compound is reported to retain ocular hypotensive properties,1 but the receptors which mediate this activity have not been clearly documented. AGN-191129, also known as Prostaglandin F2α alcohol methyl ether (PGF2α-OMe), is an analog of PGF2α in which the C-1 carboxyl group has been replaced by an O-methyl ether. The compound is reported to retain ocular hypotensive properties, but the receptors which mediate this activity have not been clearly documented.